Ethyl 2-(2-aminoethylamino)acetate
Overview
Description
Ethyl 2-(2-aminoethylamino)acetate is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . . This compound is characterized by the presence of both primary and secondary amine groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-aminoethylamino)acetate can be synthesized through the reaction of ethyl chloroacetate with 1,2-ethanediamine . The reaction typically involves the following steps:
Reaction of Ethyl Chloroacetate with 1,2-Ethanediamine: This step involves the nucleophilic substitution of the chloro group in ethyl chloroacetate by the amine group in 1,2-ethanediamine.
Purification: The product is then purified through recrystallization or distillation to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminoethylamino)acetate undergoes various types of chemical reactions, including:
Oxidation: The primary and secondary amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Ethyl 2-(2-aminoethylamino)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its amine groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism by which ethyl 2-(2-aminoethylamino)acetate exerts its effects involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds, depending on the specific reaction conditions and targets involved. The primary and secondary amine groups play a crucial role in these interactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-(2-aminoethylamino)acetate can be compared with other similar compounds such as:
- Ethyl 2-(2-nitrophenoxy)acetate
- Ethyl 2-(2-bromophenoxy)acetate
- Ethyl 2-(2-iodophenoxy)acetate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to the presence of both primary and secondary amine groups, which provide it with distinct reactivity and versatility in various chemical processes .
Properties
IUPAC Name |
ethyl 2-(2-aminoethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVBPMKPCQWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427289 | |
Record name | Ethyl 2-(2-aminoethylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24123-13-5 | |
Record name | Ethyl 2-(2-aminoethylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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